molecular formula C14H18BrNO B8714282 8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-ol

8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-ol

Cat. No. B8714282
M. Wt: 296.20 g/mol
InChI Key: JFFJLNFTSQSKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-ol is a useful research compound. Its molecular formula is C14H18BrNO and its molecular weight is 296.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-ol

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C14H18BrNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-14,17H,5-9H2

InChI Key

JFFJLNFTSQSKKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=C(C=C3)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (95 mg, 1.50 mmol) was added to a solution of 8-(4-bromobenzyl)-8-azabicyclo-[3.2.1]octan-3-one (0.22 g, 0.75 mmol) in methanol (10 mL) and the reaction mixture was stirred for 30 minutes. The reaction was diluted with water (10 mL) and extracted into DCM (3×20 mL). The combined organic layer was washed with saturated aqueous sodium bicarbonate solution (10 mL), dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford the title compound as an off-white solid (200 mg, 90%). 1H NMR (CDCl3, 300 MHz): 7.43 (dd, J=8.3, 2.0 Hz, 3H), 7.29-7.23 (m, 2H), 3.60-3.45 (m, 2H), 3.23-3.10 (m, 2H), 2.16-1.40 (m, 8H). LCMS (Method B): RT=1.90 min, M+H+=296/298.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
90%

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